

6-Fluorochroman-4-amine hydrochloride chemical properties

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Compound of Interest

Compound Name: 6-Fluorochroman-4-amine
hydrochloride

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6-Fluorochroman-4-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluorochroman-4-amine hydrochloride is a fluorinated derivative of the chroman-4-amine scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 6-position can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive candidate for drug discovery programs. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route with detailed experimental protocols, and insights into its potential biological activity.

Chemical Properties

While specific experimentally determined physical properties for **6-Fluorochroman-4-amine hydrochloride** are not readily available in the public domain, data for the free base and related compounds allow for an estimation of its characteristics. The hydrochloride salt form is expected to be a crystalline solid with improved solubility in aqueous media compared to the free base.

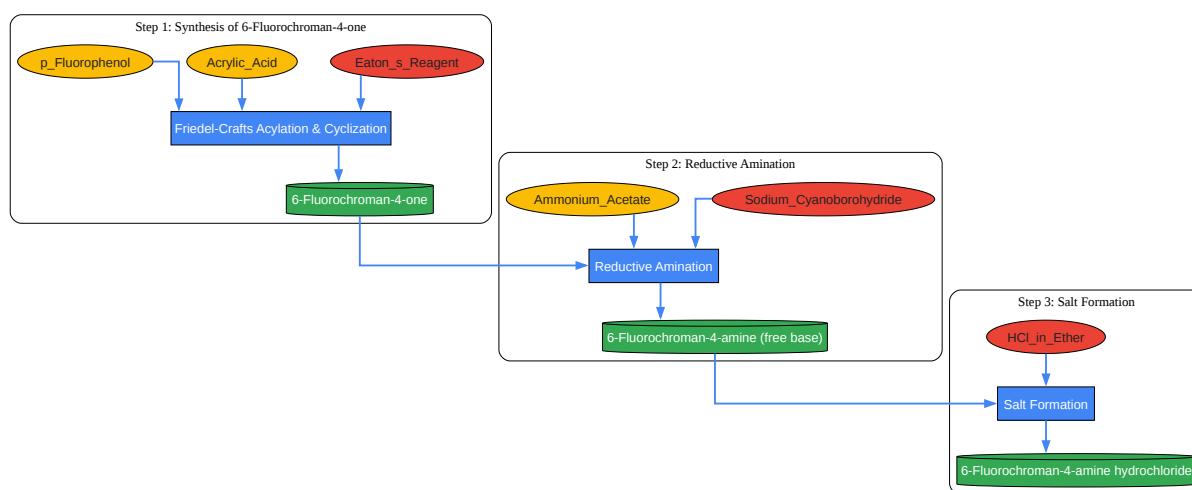
Table 1: Physicochemical Properties of 6-Fluorochroman-4-amine and its Hydrochloride Salt

| Property | Value | Source |
|-------------------|--|---|
| IUPAC Name | 6-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | --- |
| Molecular Formula | C ₉ H ₁₁ ClFNO | [1] |
| Molecular Weight | 203.64 g/mol | |
| CAS Number | 191609-45-7 (racemic), 1260609-97-9 ((S)- enantiomer), 911826-09-0 ((R)-enantiomer) | [1] [2] |
| Appearance | Expected to be a solid | |
| Melting Point | Not reported. | --- |
| Boiling Point | Not reported. | --- |
| Solubility | Expected to be soluble in water and polar organic solvents. | --- |
| Purity | Commercially available with >95% purity. | [1] |
| Storage | Store in a cool, dry place, sealed from moisture. | [1] |

Note: Some properties are estimated based on the general characteristics of amine hydrochlorides and related chroman structures.

Synthesis and Experimental Protocols

The synthesis of **6-Fluorochroman-4-amine hydrochloride** can be logically approached through a two-step process: the preparation of the key intermediate, 6-fluorochroman-4-one, followed by reductive amination.

Experimental Workflow for the Synthesis of **6-Fluorochroman-4-amine Hydrochloride**[Click to download full resolution via product page](#)**Caption: Synthetic pathway for **6-Fluorochroman-4-amine hydrochloride**.**

Step 1: Synthesis of 6-Fluorochroman-4-one

This procedure is adapted from methodologies for the synthesis of related chromanones.

Methodology:

- Reaction Setup: To a stirred solution of p-fluorophenol (1 equivalent) in a suitable solvent (e.g., toluene), add acrylic acid (1.1 equivalents).
- Cyclization: Add Eaton's reagent (phosphorus pentoxide in methanesulfonic acid, 10 wt %) portion-wise to the reaction mixture at room temperature. The reaction is exothermic and should be controlled with an ice bath.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.
- Work-up: Upon completion, pour the reaction mixture carefully into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to yield the crude 6-fluorochroman-4-one. Further purification can be achieved by column chromatography on silica gel.

Step 2: Reductive Amination to 6-Fluorochroman-4-amine

This is a general protocol for reductive amination.

Methodology:

- Imine Formation: Dissolve 6-fluorochroman-4-one (1 equivalent) in methanol. Add ammonium acetate (10 equivalents) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

- Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
- Work-up: Quench the reaction by the addition of water. Make the solution basic by adding aqueous sodium hydroxide. Extract the product with an organic solvent such as dichloromethane.
- Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 6-fluorochroman-4-amine can be purified by column chromatography.

Step 3: Formation of the Hydrochloride Salt

Methodology:

- Dissolution: Dissolve the purified 6-fluorochroman-4-amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
- Precipitation: Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
- Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield **6-Fluorochroman-4-amine hydrochloride**.

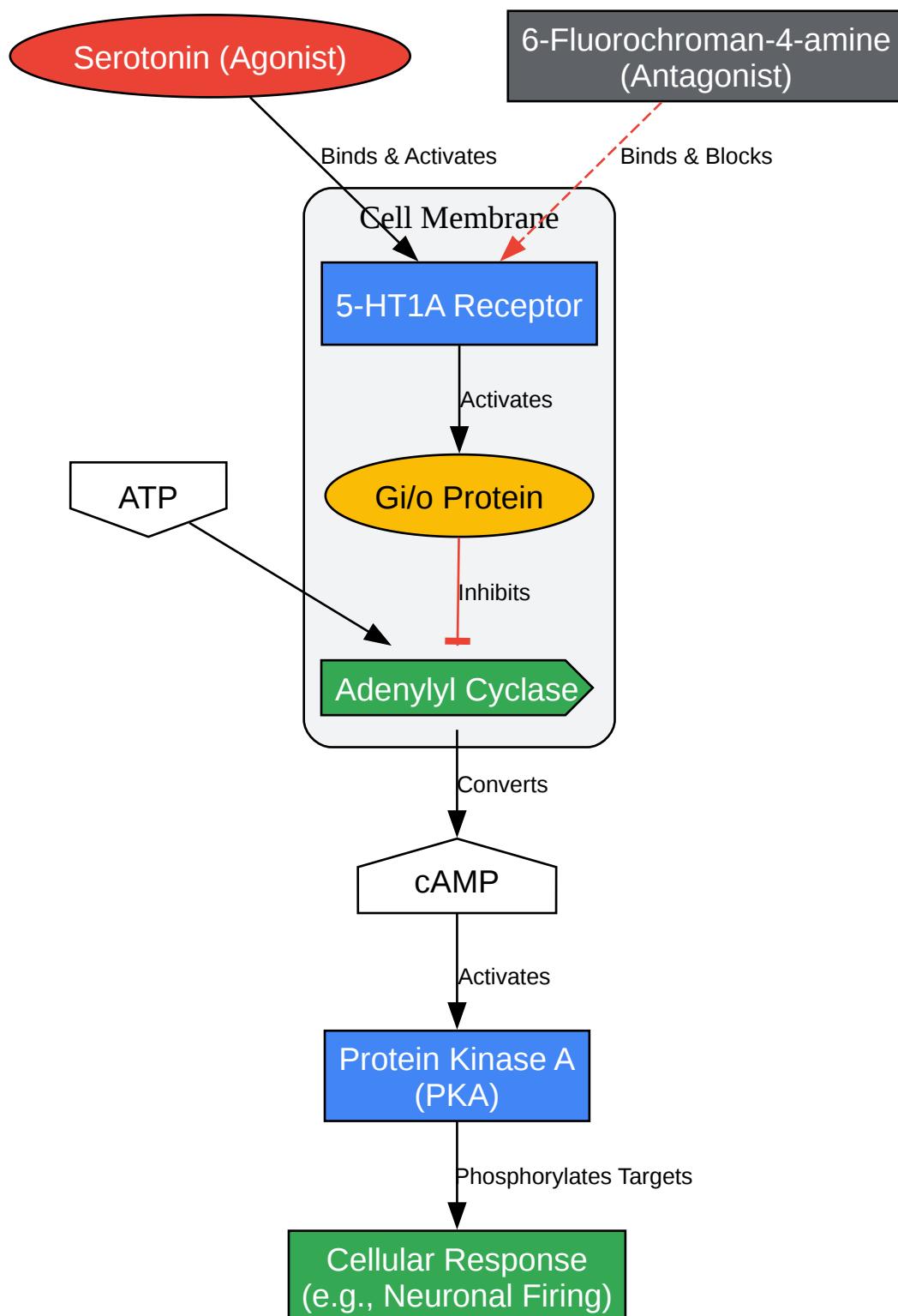
Potential Biological Activity and Signaling Pathway

Research into related 6-fluorochroman derivatives has indicated their potential as antagonists of the 5-HT1A receptor.^[3] The 5-HT1A receptor is a subtype of the serotonin receptor and is a significant target in the development of drugs for neuropsychiatric disorders, including anxiety and depression.

Antagonism of the 5-HT1A receptor can modulate downstream signaling pathways. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist,

typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist would block this effect.

Proposed Signaling Pathway for a 5-HT1A Receptor Antagonist



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Caption: 5-HT1A receptor antagonist signaling pathway.

Conclusion

6-Fluorochroman-4-amine hydrochloride is a compound of interest for medicinal chemistry and drug development, particularly in the area of neuroscience. While a complete experimental dataset for this specific molecule is not yet publicly available, this guide provides a robust framework for its synthesis and an understanding of its potential biological context based on structurally related compounds. Further research is warranted to fully characterize its physical, chemical, and pharmacological properties to unlock its full therapeutic potential.

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